![molecular formula C18H17N3O3 B12505708 N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B12505708.png)
N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide typically involves the following steps:
-
Synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one: : This intermediate is prepared by reacting anthranilic acid with isothiocyanates in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol.
-
S-alkylation: : The intermediate 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one undergoes S-alkylation with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction is typically performed under microwave-induced conditions to enhance the reaction rate and yield.
-
Formation of this compound: : The final step involves the reaction of the S-alkylated intermediate with an appropriate amide, such as acetamide, under reflux conditions in a suitable solvent like acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Green chemistry approaches, such as the use of deep eutectic solvents (DES) and microwave-induced synthesis, are often employed to minimize environmental impact and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides; organic solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparación Con Compuestos Similares
N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide can be compared with other quinazolinone derivatives, such as:
2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
4-hydroxy-2-quinolones: These compounds have a similar quinazolinone core structure and exhibit diverse biological activities, making them valuable in drug research and development.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse biological activities, which distinguishes it from other quinazolinone derivatives.
Propiedades
Fórmula molecular |
C18H17N3O3 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-24-14-6-4-5-13(9-14)10-19-17(22)11-21-12-20-16-8-3-2-7-15(16)18(21)23/h2-9,12H,10-11H2,1H3,(H,19,22) |
Clave InChI |
IJELYUHIWDRUDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


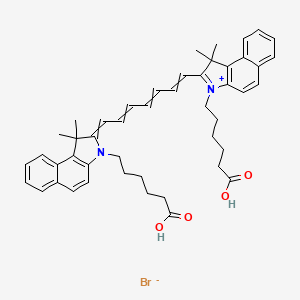
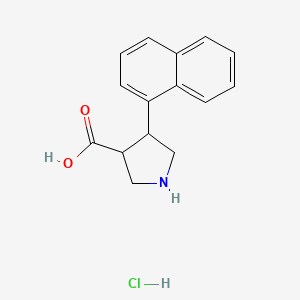
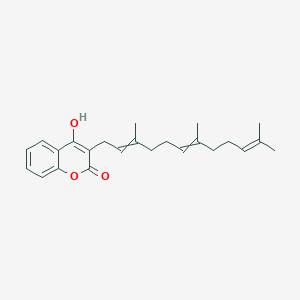
![N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)
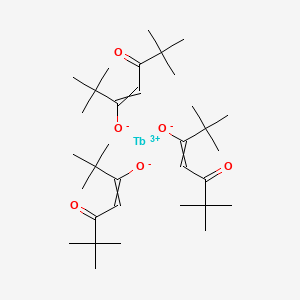
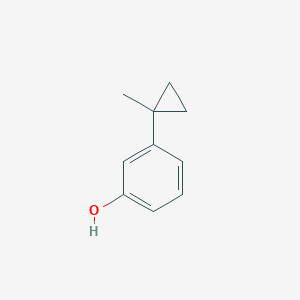

![Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12505680.png)
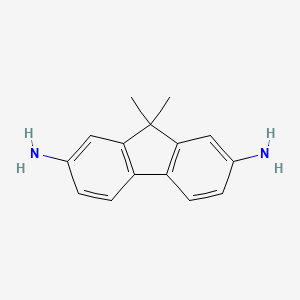
![4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12505687.png)
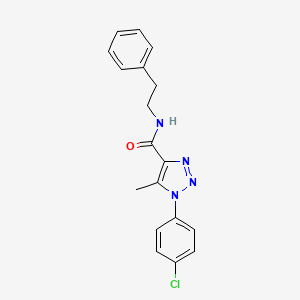
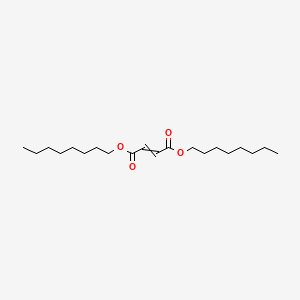
![trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B12505700.png)
![N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12505702.png)
